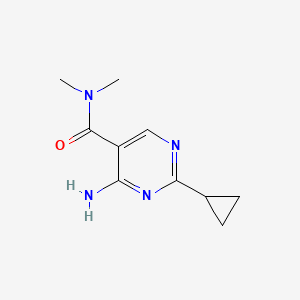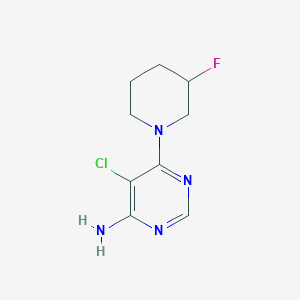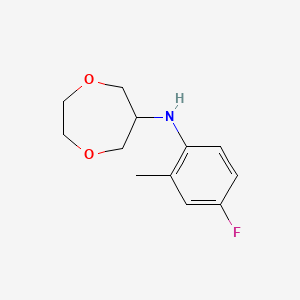![molecular formula C11H16BrN3O B7048941 2-[1-(5-Bromopyrazin-2-yl)piperidin-3-yl]ethanol](/img/structure/B7048941.png)
2-[1-(5-Bromopyrazin-2-yl)piperidin-3-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(5-Bromopyrazin-2-yl)piperidin-3-yl]ethanol is a chemical compound that features a bromopyrazine moiety attached to a piperidine ring, which is further connected to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-Bromopyrazin-2-yl)piperidin-3-yl]ethanol typically involves the following steps:
Formation of the Bromopyrazine Intermediate: The bromopyrazine moiety can be synthesized through bromination of pyrazine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Coupling Reaction: The bromopyrazine intermediate is then coupled with the piperidine derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Introduction of the Ethanol Group: Finally, the ethanol group is introduced through nucleophilic substitution reactions, where the hydroxyl group is added to the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-Bromopyrazin-2-yl)piperidin-3-yl]ethanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives
Reduction: Pyrazine derivatives
Substitution: Various substituted pyrazine derivatives
Scientific Research Applications
2-[1-(5-Bromopyrazin-2-yl)piperidin-3-yl]ethanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[1-(5-Bromopyrazin-2-yl)piperidin-3-yl]ethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as matrix metalloproteinases (MMP-2 and MMP-9), inhibiting their activity and thereby preventing cancer cell invasion and metastasis.
Pathways Involved: It interferes with signaling pathways related to cell proliferation, apoptosis, and angiogenesis, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyrazin-2-yl)piperidin-3-ol: Similar structure but lacks the ethanol group.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Contains a piperazine ring instead of a piperidine ring.
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
2-[1-(5-Bromopyrazin-2-yl)piperidin-3-yl]ethanol is unique due to the presence of both the bromopyrazine and ethanol groups, which confer specific chemical reactivity and biological activity that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
2-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c12-10-6-14-11(7-13-10)15-4-1-2-9(8-15)3-5-16/h6-7,9,16H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDBUBRMPLWZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CN=C(C=N2)Br)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5-Bromothiophene-3-carbonyl)-(2,2-dimethylpropyl)amino]acetic acid](/img/structure/B7048861.png)

![6-methyl-5-(3-pentan-3-ylpyrrolidine-1-carbonyl)-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B7048889.png)
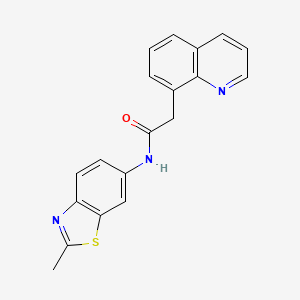
![N-methyl-4-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methoxy]benzamide](/img/structure/B7048901.png)
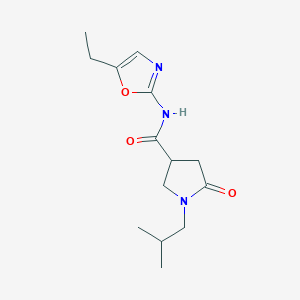
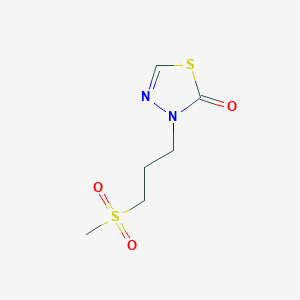
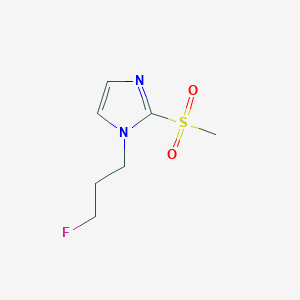

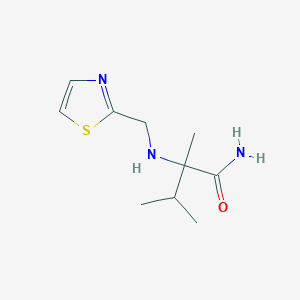
![(2R)-1-[(2-amino-3,5-dibromophenyl)methylamino]propan-2-ol](/img/structure/B7048928.png)
